molecular formula C8H16O B092607 3-Octanone CAS No. 106-68-3

3-Octanone

Cat. No. B092607
CAS RN: 106-68-3
M. Wt: 128.21 g/mol
InChI Key: RHLVCLIPMVJYKS-UHFFFAOYSA-N
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Description

3-Octanone is a chemical compound that is a constituent of the mandibular gland secretions in certain species of ants, such as Camponotus schaefferi. It has been identified as a releaser of alarm behavior in worker ants of this species, indicating its role in ant communication and potentially affecting the systematic significance within the genus Camponotus .

Scientific Research Applications

  • Role in Insect Behavior : 3-Octanone is identified as a constituent of the mandibular gland secretions in carpenter ants, functioning as an alarm pheromone releaser for worker ants (Duffield & Blum, 1975).

  • Photocatalytic Oxidation Studies : The effects of different environments on the photocatalytic oxidation of 3-Octanone were studied, demonstrating variations in oxidation rates and products under different conditions (Sunada & Heller, 1998).

  • Flavor Chemistry : The preparation and characteristic odor of optically active 3-hydroxy-2-octanone, a derivative of 3-Octanone, was explored for its application in flavor chemistry. Different enantiomers exhibited distinct odors and intensities (Liu et al., 2012).

  • Synthesis and Characterization : Research on the synthesis of 2,3-Octanedione, which is related to 3-Octanone, and its characteristic milk smell was conducted (Xi-min, 2007).

  • Enantio-Differentiating Hydrogenation : A study on the enantio-differentiating hydrogenation of 3-Octanone using modified catalysts provided insights into the production of optically active compounds (Osawa et al., 1995).

  • Interfacial Studies : Investigations on the structural characterization of interfacial 3-Octanol and 3-Octanone systems using molecular dynamic simulations highlighted their behavior in different interfaces (Napoleon & Moore, 2006).

  • Polymer Solution Studies : The interfacial tensions of phase-separated polymer solutions, involving 3-Octanone, were measured to understand the properties of these solutions (Xia et al., 1992).

  • Biomarker Identification in Mushrooms : The role of 3-Octanone as a volatile biomarker for species discrimination in wild mushrooms was explored, identifying its potential in taxonomy and authentication purposes (Malheiro et al., 2013).

  • Fragrance Ingredient Safety Assessment : A safety assessment of 3-Octanol, an analog of 3-Octanone, evaluated its use in fragrances and its genotoxicity, reproductive toxicity, and environmental safety (Api et al., 2020).

Safety And Hazards

3-Octanone is flammable and its containers may explode when heated . Its vapors may form explosive mixtures with air . It causes serious eye irritation and skin irritation . It may cause respiratory irritation .

Future Directions

There is not much information available on the future directions of 3-Octanone .

Relevant Papers One relevant paper identified is “Exploiting volatile organic compounds in crop protection:”, which identifies the use of 1-octen-3-ol and 3-octanone in crop protection .

properties

IUPAC Name

octan-3-one
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InChI

InChI=1S/C8H16O/c1-3-5-6-7-8(9)4-2/h3-7H2,1-2H3
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InChI Key

RHLVCLIPMVJYKS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)CC
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Molecular Formula

C8H16O
Record name ETHYL N-AMYL KETONE
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DSSTOX Substance ID

DTXSID3041954
Record name 3-Octanone
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Molecular Weight

128.21 g/mol
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Physical Description

Ethyl n-amyl ketone appears as a clear colorless liquid with a pungent odor. Insoluble in water and partially soluble in alcohol. Vapors are denser than air and may have a narcotic effect in high concentrations. Used in making perfumes and as a solvent for nitrocellulose and vinyl resins., Colorless to slightly yellow liquid; Pungent, somewhat fruity odor; [Merck Index] Colorless liquid; [MSDSonline], Liquid, colourless, oily liquid with a herbaceous, fruity warm odour
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Boiling Point

332.6 to 334.4 °F at 760 mmHg (USCG, 1999), 167.5 °C, 167.00 to 170.00 °C. @ 760.00 mm Hg
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Flash Point

115 °F (USCG, 1999), 59 °C
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Solubility

Slightly miscible (USCG, 1999), Miscible with ethanol, ether, Miscible with oxygenated solvents., In water, 2.6X10+3 mg/L at 20 °C, 2.6 mg/mL at 20 °C, soluble in most common organic solvents; insoluble in water, 1 ml in 5 ml 60% alcohol; 1 ml in 3 ml 70% alcohol (in ethanol)
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Density

0.822 (USCG, 1999) - Less dense than water; will float, 0.820-0.824 at 20 °C/20 °C, 0.817-0.821 (23°)
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Vapor Density

4.42 (USCG, 1999) - Heavier than air; will sink (Relative to Air)
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Vapor Pressure

2.0 [mmHg], 2 mm Hg at 20 °C
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Product Name

3-Octanone

Color/Form

Colorless liquid

CAS RN

106-68-3
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Record name Octan-3-one
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Melting Point

-23.00 °C. @ 760.00 mm Hg
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Synthesis routes and methods I

Procedure details

Quantification shows that 606.3 g 6-methylheptanone (4.73 mole) were obtained, which corresponds to a 95.4% yield of methylheptanone in relation to isovaleral. The isovaleraldehyde conversion is 99.2%.
Quantity
606.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95.4%

Synthesis routes and methods II

Procedure details

To a solution of 6(7)-hydroxy-2-methoxycarbonyl-8-azabicyclo(3.2.1)octane-3-one (18 g, 84.5 mmol) in 200 ml of CH2Cl2, 70 ml of dimethoxymethane was added, followed by (18 g, 93 mmol) of p-toluene sulfonic acid monohydrate. The round-bottom flask was fitted with a soxhiet extractor containing 3-4 A molecular sieves. The reaction mixture was heated to reflux with stirring until the starting material had disappeared (TLC). The mixture was cooled and treated with sat. sodium bicarbonate solution and extracted with CH2Cl2. The combined organics were dried over K2CO3 removed in vacuo and applied to column (silica gel, 10% Et3N, 30% EtOAc/hexane). 6-Methoxymethoxy-2-methoxy-carbonyl-8-azabicyclo(3.2.1))octane-3-one (2.2 g) was obtained as a yellow oil. Rf 0.3 (10% Et3N, 30% EtOAc in hexane).
[Compound]
Name
6(7)-hydroxy-2-methoxycarbonyl-8-azabicyclo(3.2.1)octane-3-one
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of the product obtained in Example IV (2.7 g, 0.017 mol) and p-toluenesulfonic acid monohydrate (0.023) g, 0.12 mmol) in dry toluene (200 ml) was allowed to reflux through a Soxhlet extractor for 2 hours. The Soxhlet thimble was charged with Type 4 A molecular sieves (16 g). After the solution was cooled to room temperature, anhydrous potassium carbonate (5 g, 0.036 mol) was added to the solution, and the mixture was stirred at room temperature for 30 min. The mixture was filtered and subjected to rotary evaporation to afford a slightly yellow wax at a 68% yield. Recrystallization from ethyl ether gave white crystals having a melting point of 69° C.
[Compound]
Name
product
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
68%

Synthesis routes and methods IV

Procedure details

Anionic polymerization was also done. This was carried out in tetrahydrofuran at 0° C. by using benzophenone monothithium complex as an initiator. After a specified time, a sufficient amount of acetic anhydride was added to the solution and the resulting mixture was stirred at room temperature for several hours. The separation and purification of the polymer were similar to those described for the cationic polymerization. IR (film) 1738 (νC=O), 1125 (νC-O-C) cm-1 ; 1H NMR (CDCl3) δ6.12 (H-2eq), 5.95 (H-2ax), 3.8 4.2 (2H-6), 2.5-2.8 (H-5), 1.6 2.2 (2H-3, 2H-4); Anal. Calcd. for (C6H8O3)n ; C 56, H 6.29. Found; C 56.28 H 6.11.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
(C6H8O3)n
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

A solution of 2,5-dimethoxytetrahydrofuran (22.2 ml) in 0.1M HCl was refluxed for 1 hour and then cooled to 0° C. 1.3-Acetonedicarboxylic acid (25 g), benzylamine (15.6 ml) and 10% sodium acetate (95 ml) was added in one portion and the resulting mixture was stirred at room temperature for 1 hour and then heated to 50° C. for 5 hours. The reaction mixture was cooled, basified with 2M sodium hydroxide, extracted with dichloromethane and washed with water. The organics were extracted with 1M hydrochloric acid and washed with dichloromethane. The aqueous layer was basified with 2M sodium hydroxide and extracted with ethyl acetate (3×100 ml). The organic extracts were dried and evaporated to dryness to give the title compound as a brown oil which was used without further purification. Yield 13.66 g. MS 216 MH+.
Quantity
22.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
15.6 mL
Type
reactant
Reaction Step Two
Quantity
95 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Octanone
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3-Octanone
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3-Octanone
Reactant of Route 4
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3-Octanone
Reactant of Route 5
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3-Octanone
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3-Octanone

Citations

For This Compound
8,300
Citations
Y KUWAHARA, S MATSUYAMA… - Applied Entomology and …, 1987 - jstage.jst.go.jp
… Standard (28)-hydroxy-3-octanone gave the same retention time as the … -3-octanone was identical to the second peak (tn: 10.5 min). Considering the fact that (2S )-hydroxy-3-octanone …
Number of citations: 42 www.jstage.jst.go.jp
R Ramachandran, DM Norris, JK Phillips… - Journal of agricultural …, 1991 - ACS Publications
… (2-methoxyphenol), and 3-octanone were identified as major … Authentic samples of 3-octanone and guaiacol were … 3-Octanone was detected in the volatiles trapped from excised …
Number of citations: 53 pubs.acs.org
F Sunada, A Heller - Environmental science & technology, 1998 - ACS Publications
… 3-Octanone was oxidized to CO 2 and to two organic phase extracted products n-… were 3-octanone, n-hexanal, and n-pentanal. The CO 2 evolution rate was highest in neat 3-octanone …
Number of citations: 74 pubs.acs.org
AJ Tonks, JM Roberts, A Midthassel… - Annals of Applied …, 2023 - Wiley Online Library
… 3-octanone. This review aims to explore the extent to which 1-octen-3-ol and 3-octanone … use of 1-octen-3-ol and 3-octanone in crop protection since 2018 is identified by this review. …
Number of citations: 0 onlinelibrary.wiley.com
A Koedam, MJM Gijbels - Zeitschrift für Naturforschung C, 1978 - degruyter.com
The essential oil of freshly distilled leaves of Rosmarinus officinalis L. was found to contain 3-octanone, a compound hitherto not reported to be present in this oil. Identification was …
Number of citations: 6 www.degruyter.com
K IWABUCHI, J TAKAHASHI, T SAKAI - Applied Entomology and …, 1987 - jstage.jst.go.jp
Occurrence of 2, 3-Octanediol and 2-Hydroxy-3-octanone, Possible Male Sex Pheromone in Xylotrechus chinensis CHEVROLAT (Coleoptera : Cerambycidae) … Occurrence of 2, 3-Octanediol …
Number of citations: 51 www.jstage.jst.go.jp
Sİ Yavasoglu, MJ Wood, AM Alkhaibari… - Journal of Invertebrate …, 2023 - Elsevier
… 3-octanone; a volatile organic compound (VOCs) produced by the insect pathogenic fungus Metarhizium brunneum. Concentrations of 1 – 1000 ppm of 3-octanone … of 3-octanone were …
Number of citations: 1 www.sciencedirect.com
RM Pfeil, RO Mumma - Entomologia Experimentalis et …, 1993 - Wiley Online Library
… The observed attraction to the spawned compost is probably not due to 1-octen-3-ol and/or 3-octanone, at least under the conditions of our experiments. Other compounds are emitted …
Number of citations: 46 onlinelibrary.wiley.com
K Mori, T Otsuka - Tetrahedron, 1985 - Elsevier
… AND (q-2HYDROXY-3-OCTANONE, THE MALE SEX PHEROMONE OF THE GRAPE BORER XYLOTRECHUS PYRRHODERUS~ … For the synthesis of (S)-2-hydroxy-3-octanone …
Number of citations: 50 www.sciencedirect.com
AM Api, D Belsito, D Botelho… - Food and …, 2019 - fragrancematerialsafetyresource …
… 3-octanone and from read-across analog 2-heptanone (CAS# 110-43-0) show that 3-octanone is not expected to be genotoxic and that there are no safety concerns for 3-octanone for …

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